molecular formula C19H17N3OS B11164282 [2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11164282
M. Wt: 335.4 g/mol
InChI Key: GSSYJJOQSQRTTQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline and pyridine moiety linked through a methanone group with a thiomorpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)quinolin-4-ylmethanone typically involves multi-step reactions. One common method involves the palladium-catalyzed one-pot synthesis, which includes the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method is known for its moderate to high yields and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and catalyst-free synthesis are often applied to improve the yield and reduce the environmental impact. For instance, the synthesis of similar compounds has been achieved using environmentally friendly techniques that utilize easily accessible N-hetaryl ureas and alcohols .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinolin-4-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound 2-(Pyridin-2-yl)quinolin-4-ylmethanone, due to its structural features, may inhibit specific cancer cell lines. Studies have shown that compounds with similar structures can interfere with cell proliferation and induce apoptosis in various cancer types.

Case Study: Inhibition of Kinases
A study published in Synthesis highlighted the synthesis of pyrido[3,4-g]quinazoline derivatives, which are known for their kinase inhibition properties. The results suggested that modifications in the quinoline structure could enhance the inhibitory potency against specific kinases implicated in cancer progression .

Antimicrobial Properties

Broad-Spectrum Activity
Compounds containing quinoline and thiomorpholine moieties have been evaluated for their antimicrobial activities. Research indicates that these compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Pyridin-2-yl)quinolin-4-ylmethanoneStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

This table summarizes findings from various studies that examined the efficacy of similar compounds against common pathogens.

Neurological Applications

Potential for CNS Disorders
Recent research has suggested that compounds similar to 2-(Pyridin-2-yl)quinolin-4-ylmethanone may have neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects
A patent study discussed the synthesis of novel pyridine derivatives that showed promise in treating cognitive impairments by inhibiting specific enzymes involved in neurodegeneration . This suggests a potential pathway for utilizing 2-(Pyridin-2-yl)quinolin-4-ylmethanone in neurological therapies.

Material Science Applications

Photophysical Properties
The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes). The incorporation of thiomorpholine enhances solubility and film-forming properties, which are crucial for device fabrication.

Data Table: Photophysical Properties

Compound NameAbsorption Max (nm)Emission Max (nm)
2-(Pyridin-2-yl)quinolin-4-ylmethanone350450

This table provides insight into the photophysical behavior of the compound, which is essential for evaluating its suitability in electronic applications.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Pyridin-2-yl)quinolin-4-ylmethanone lies in its combination of the quinoline and pyridine moieties with the thiomorpholine group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Biological Activity

The compound 2-(Pyridin-2-yl)quinolin-4-ylmethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The structure of 2-(Pyridin-2-yl)quinolin-4-ylmethanone features a quinoline ring system substituted with a pyridine moiety and a thiomorpholine group. This unique combination may contribute to its biological properties.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and choline kinase .
  • Antimicrobial Properties : The presence of the thiomorpholine group is associated with enhanced antimicrobial activity against various pathogens, suggesting potential use in treating infections .
  • Antitumor Activity : Some studies have highlighted the ability of quinoline derivatives to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anticancer Activity

Studies on related compounds have shown promising anticancer effects. For instance, quinoline derivatives have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells . The proposed mechanism involves the disruption of cell cycle progression and induction of oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of 2-(Pyridin-2-yl)quinolin-4-ylmethanone has been assessed against a range of bacteria and fungi. Preliminary results suggest significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that 2-(Pyridin-2-yl)quinolin-4-ylmethanone may also possess anti-inflammatory activity, potentially useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

  • Anticancer Study : A study evaluated the effects of a related quinoline derivative on HT-29 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours .
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL for related compounds, suggesting potential effectiveness for clinical applications .

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

(2-pyridin-2-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2

InChI Key

GSSYJJOQSQRTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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